4-Ethinylbenzaldehyd

Übersicht

Beschreibung

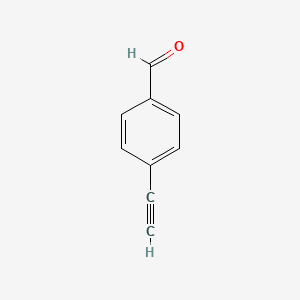

4-Ethynylbenzaldehyde, also known as para-ethynylbenzaldehyde, is an organic compound with the molecular formula C₉H₆O. It is an ethynyl derivative of benzaldehyde and can also be viewed as a formylated derivative of phenylacetylene. This compound is characterized by the presence of an ethynyl group (C≡C) attached to the benzene ring at the para position relative to the aldehyde group (CHO). It appears as a white or yellow solid and has a melting point of 89–93°C .

Wissenschaftliche Forschungsanwendungen

4-Ethynylbenzaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds through coupling reactions.

Biology and Medicine: While specific biological applications are less documented, derivatives of 4-ethynylbenzaldehyde may be explored for their potential biological activities.

Wirkmechanismus

Target of Action

As an organic compound, it is an ethynyl derivative of benzaldehyde

Mode of Action

It is known that the ethynyl functionality of 4-ethynylbenzaldehyde may undergo a sonogashira coupling with another molecule of 4-bromobenzaldehyde to form the symmetrical dialdehyde 4,4’- (ethyne-1,2-diyl)dibenzaldehyde .

Biochemische Analyse

Biochemical Properties

4-Ethynylbenzaldehyde plays a significant role in biochemical reactions, particularly in the formation of covalent organic frameworks. It interacts with enzymes and proteins through its ethynyl functionality, which can undergo coupling reactions. For instance, the ethynyl group of 4-Ethynylbenzaldehyde can participate in Sonogashira coupling reactions with other molecules, forming complex structures . These interactions are crucial for the synthesis of advanced materials and have implications in biochemical research.

Cellular Effects

4-Ethynylbenzaldehyde influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the expression of specific genes, thereby altering cellular functions. Additionally, 4-Ethynylbenzaldehyde can impact metabolic pathways by interacting with enzymes involved in cellular metabolism .

Molecular Mechanism

The molecular mechanism of 4-Ethynylbenzaldehyde involves its binding interactions with biomolecules. The ethynyl group allows it to form covalent bonds with specific enzymes, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression and cellular functions. The compound’s ability to undergo coupling reactions also plays a role in its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Ethynylbenzaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Ethynylbenzaldehyde remains stable under standard laboratory conditions, but its degradation products can have different biochemical activities. Long-term exposure to the compound can lead to cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of 4-Ethynylbenzaldehyde vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular functions, while higher doses can lead to significant biochemical changes. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound becomes harmful. These dosage-dependent effects are crucial for understanding the compound’s safety and efficacy in biochemical applications .

Transport and Distribution

The transport and distribution of 4-Ethynylbenzaldehyde within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cellular membranes and distributed to different cellular compartments. These interactions determine its localization and accumulation within cells, which in turn affect its biochemical activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Ethynylbenzaldehyde can be synthesized through the Sonogashira coupling reaction. The process involves the coupling of 4-bromobenzaldehyde with trimethylsilylacetylene in the presence of a palladium catalyst and copper iodide. The reaction is typically carried out in an inert atmosphere using tetrahydrofuran as the solvent and triethylamine as the base. The intermediate product, 4-(trimethylsilyl)ethynylbenzaldehyde, is then treated with a base such as potassium carbonate to remove the trimethylsilyl group, yielding 4-ethynylbenzaldehyde .

Industrial Production Methods: While specific industrial production methods for 4-ethynylbenzaldehyde are not extensively documented, the Sonogashira coupling reaction remains a standard approach due to its efficiency and scalability. The reaction conditions can be optimized for large-scale production by adjusting the concentrations of reactants and catalysts, as well as the reaction time and temperature.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Ethynylbenzaldehyde undergoes various chemical reactions, including:

Sonogashira Coupling: The ethynyl group can participate in further Sonogashira coupling reactions with other halogenated aromatic compounds to form more complex structures, such as symmetrical dialdehydes.

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

Sonogashira Coupling: Palladium catalyst, copper iodide, tetrahydrofuran, triethylamine, and potassium carbonate.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

Sonogashira Coupling: Symmetrical dialdehydes like 4,4’-(ethyne-1,2-diyl)dibenzaldehyde.

Oxidation: 4-ethynylbenzoic acid.

Reduction: 4-ethynylbenzyl alcohol.

Vergleich Mit ähnlichen Verbindungen

4-Formylphenylacetylene: Similar structure with an ethynyl group and an aldehyde group.

4-Ethynylbenzyl Alcohol: Contains an ethynyl group and a hydroxyl group instead of an aldehyde group.

4-Ethynylaniline: Contains an ethynyl group and an amino group instead of an aldehyde group.

Uniqueness: 4-Ethynylbenzaldehyde is unique due to the combination of the ethynyl and aldehyde functional groups, which provide distinct reactivity patterns. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.

Biologische Aktivität

4-Ethynylbenzaldehyde (C9H8O) is an organic compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article explores the biological activity of 4-ethynylbenzaldehyde, focusing on its synthesis, mechanisms of action, and applications in medicinal chemistry.

4-Ethynylbenzaldehyde is characterized by its ethynyl group attached to a benzaldehyde moiety. It can be synthesized through various methods, including Sonogashira coupling reactions, which involve the cross-coupling of aryl halides with terminal alkynes. The general reaction conditions for synthesizing 4-ethynylbenzaldehyde typically include palladium catalysts and copper(I) iodide in a suitable solvent such as toluene or acetonitrile at elevated temperatures .

Antibacterial and Anticancer Properties

Recent studies have highlighted the antibacterial and anticancer activities of compounds derived from 4-ethynylbenzaldehyde. For instance, a series of aminoguanidines containing alkynyl moieties were synthesized and tested for their biological activity. The results indicated significant antibacterial effects against various bacterial strains, as well as promising anticancer properties in vitro .

A detailed study on the modification of peptides using 2-ethynylbenzaldehydes (including 4-ethynylbenzaldehyde) demonstrated that these compounds could effectively modify the N-terminal of peptides, leading to enhanced enzymatic activities and cytotoxicity against cancer cells. The modified peptides exhibited comparable activity to unmodified counterparts, suggesting that 4-ethynylbenzaldehyde can be utilized for therapeutic applications .

The mechanisms underlying the biological activities of 4-ethynylbenzaldehyde are not fully elucidated but may involve:

- Modification of Peptides : The ability to selectively modify peptide structures enhances their stability and bioactivity. The N-terminal modifications using 4-ethynylbenzaldehyde resulted in high selectivity and conversion rates, which are crucial for developing bioconjugates with improved therapeutic profiles .

- Interference with Cellular Processes : Alkynyl compounds often interact with cellular targets, potentially disrupting critical pathways involved in cell proliferation and survival. This interference can lead to apoptosis in cancer cells, making these compounds valuable in cancer therapy .

Case Studies

Case Study 1: Antibacterial Activity

A study synthesized a series of aminoguanidines derived from 4-ethynylbenzaldehyde and evaluated their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The results showed that some derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as novel antibacterial agents.

Case Study 2: Anticancer Activity

In a separate investigation, modified peptides using 4-ethynylbenzaldehyde were tested against various cancer cell lines. The modified peptides demonstrated significant cytotoxicity, with IC50 values indicating effective dose ranges for therapeutic application. Furthermore, docking studies suggested favorable interactions between these compounds and key proteins involved in cancer progression .

Research Findings Summary

| Study Focus | Findings |

|---|---|

| Antibacterial Activity | Significant activity against multiple bacterial strains; some derivatives show MICs comparable to antibiotics. |

| Anticancer Activity | Modified peptides exhibit cytotoxicity with promising IC50 values; effective against various cancer cell lines. |

| Mechanism Insights | N-terminal modification enhances peptide stability; potential interference with cellular pathways leading to apoptosis. |

Eigenschaften

IUPAC Name |

4-ethynylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O/c1-2-8-3-5-9(7-10)6-4-8/h1,3-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGMHQBQFJYJLBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377992 | |

| Record name | 4-Ethynylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63697-96-1 | |

| Record name | 4-Ethynylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethynylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 4-Ethynylbenzaldehyde?

A1: 4-Ethynylbenzaldehyde is an organic compound with the molecular formula C9H6O and a molecular weight of 130.14 g/mol. Its structure consists of a benzene ring substituted with an aldehyde group at the 1-position and an ethynyl group at the 4-position.

Q2: What spectroscopic data is available for 4-Ethynylbenzaldehyde?

A2: Various spectroscopic techniques have been employed to characterize 4-Ethynylbenzaldehyde. These include:

- NMR Spectroscopy: [, ] Both 1H and 13C NMR spectra provide detailed information about the hydrogen and carbon environments within the molecule.

- IR Spectroscopy: [, ] IR spectroscopy reveals characteristic absorption bands associated with specific functional groups, such as the aldehyde and alkyne moieties.

- UV-Vis Spectroscopy: [, ] UV-Vis spectroscopy provides insights into the electronic transitions within the molecule, which can be correlated with its structure and conjugation.

Q3: How is 4-Ethynylbenzaldehyde utilized in material science?

A3: 4-Ethynylbenzaldehyde serves as a valuable building block in material science due to its terminal alkyne group. This functionality enables its participation in various reactions, including:

- Click Chemistry: The alkyne group readily undergoes click reactions, facilitating the formation of triazole rings. This versatile reaction is utilized for attaching 4-Ethynylbenzaldehyde to polymers or surfaces. []

- Polymerization: 4-Ethynylbenzaldehyde acts as a monomer in polymerization reactions, forming conjugated polymers with interesting optoelectronic properties. []

- Surface Modification: The alkyne group allows for grafting 4-Ethynylbenzaldehyde onto various surfaces, enabling the modification of surface properties. This is particularly relevant in developing sensors and molecular electronics. [, ]

Q4: Can 4-Ethynylbenzaldehyde be used to create molecular bridges?

A4: Yes, 4-Ethynylbenzaldehyde plays a crucial role in constructing molecular bridges, particularly between silicon electrodes. [, ] The process involves:

Q5: How does the structure of 4-Ethynylbenzaldehyde affect its ability to form supramolecular structures?

A5: The structure of 4-Ethynylbenzaldehyde, specifically the presence of the aldehyde group, allows it to participate in C–H⋯O hydrogen bonding interactions. These interactions play a crucial role in directing the molecular packing and the formation of supramolecular structures like infinite chains. []

Q6: Are there any known applications of 4-Ethynylbenzaldehyde in the development of luminescent materials?

A6: Yes, 4-Ethynylbenzaldehyde serves as a precursor for synthesizing luminescent platinum (II) diimine bis(acetylide) complexes. [, ] These complexes exhibit interesting photophysical properties, including strong emission in solution, making them suitable for applications in areas such as:

Q7: Has 4-Ethynylbenzaldehyde been explored in the context of free radical chemistry?

A7: Yes, 4-Ethynylbenzaldehyde acts as a starting material for synthesizing stable free radical paramagnetic monomers containing aminoxylamine oxide moieties. [] This is achieved through a condensation reaction with 2,3-dimethyl-2,3-butanediyldihydroxylamine, followed by oxidation. These stable free radicals have potential applications in the development of organic magnetic materials.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.